Cas no 2138017-92-0 (8-Chloro-2-cyclopentyl-3-hydrazinylquinoline)
8-Chloro-2-cyclopentyl-3-hydrazinylquinoline Chemical and Physical Properties
Names and Identifiers
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- 8-chloro-2-cyclopentyl-3-hydrazinylquinoline
- EN300-801802
- 2138017-92-0
- 8-Chloro-2-cyclopentyl-3-hydrazinylquinoline
-
- Inchi: 1S/C14H16ClN3/c15-11-7-3-6-10-8-12(18-16)14(17-13(10)11)9-4-1-2-5-9/h3,6-9,18H,1-2,4-5,16H2
- InChI Key: NNAOADNJBPUYEA-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1N=C(C(=C2)NN)C1CCCC1
Computed Properties
- Exact Mass: 261.1032752g/mol
- Monoisotopic Mass: 261.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 50.9Ų
8-Chloro-2-cyclopentyl-3-hydrazinylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-801802-1.0g |
8-chloro-2-cyclopentyl-3-hydrazinylquinoline |
2138017-92-0 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
| Enamine | EN300-801802-0.05g |
8-chloro-2-cyclopentyl-3-hydrazinylquinoline |
2138017-92-0 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
| Enamine | EN300-801802-0.1g |
8-chloro-2-cyclopentyl-3-hydrazinylquinoline |
2138017-92-0 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
| Enamine | EN300-801802-0.25g |
8-chloro-2-cyclopentyl-3-hydrazinylquinoline |
2138017-92-0 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
| Enamine | EN300-801802-0.5g |
8-chloro-2-cyclopentyl-3-hydrazinylquinoline |
2138017-92-0 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
| Enamine | EN300-801802-2.5g |
8-chloro-2-cyclopentyl-3-hydrazinylquinoline |
2138017-92-0 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
| Enamine | EN300-801802-5.0g |
8-chloro-2-cyclopentyl-3-hydrazinylquinoline |
2138017-92-0 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
| Enamine | EN300-801802-10.0g |
8-chloro-2-cyclopentyl-3-hydrazinylquinoline |
2138017-92-0 | 95% | 10.0g |
$3131.0 | 2024-05-21 |
8-Chloro-2-cyclopentyl-3-hydrazinylquinoline Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 8-Chloro-2-cyclopentyl-3-hydrazinylquinoline
Exploring the Potential of 8-Chloro-2-cyclopentyl-3-hydrazinylquinoline (CAS No. 2138017-92-0) in Modern Research
In the ever-evolving landscape of chemical research, 8-Chloro-2-cyclopentyl-3-hydrazinylquinoline (CAS No. 2138017-92-0) has emerged as a compound of significant interest. This quinoline derivative, characterized by its unique hydrazinyl and cyclopentyl substituents, offers a versatile scaffold for applications ranging from medicinal chemistry to material science. Researchers are increasingly drawn to its structural features, which enable interactions with biological targets and potential utility in drug discovery pipelines.
The compound's 8-chloro substitution and quinoline core are particularly noteworthy, as these motifs are frequently explored in the development of bioactive molecules. Recent studies highlight the role of similar quinoline derivatives in addressing global health challenges, such as antimicrobial resistance and neurodegenerative diseases. As the scientific community seeks novel compounds to tackle these issues, 8-Chloro-2-cyclopentyl-3-hydrazinylquinoline presents itself as a promising candidate for further investigation.
From a synthetic perspective, the hydrazinyl group in this compound opens doors to diverse chemical modifications. This functionality is often leveraged in click chemistry and bioconjugation strategies, aligning with current trends in modular drug design. Laboratories worldwide are exploring its reactivity to create libraries of analogs, aiming to optimize properties like solubility, stability, and target affinity. Such efforts resonate with the growing demand for structure-activity relationship studies in pharmaceutical research.
Beyond therapeutic applications, 8-Chloro-2-cyclopentyl-3-hydrazinylquinoline has attracted attention in materials science. Its conjugated quinoline system suggests potential utility in organic electronics, where similar compounds serve as building blocks for light-emitting diodes (LEDs) and photovoltaic devices. This dual applicability—spanning both life sciences and advanced materials—positions the compound as a valuable asset in interdisciplinary research.
Analytical characterization of CAS No. 2138017-92-0 remains an active area of investigation. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are being employed to elucidate its structural properties. These studies not only validate the compound's purity but also provide insights into its conformational behavior—a critical factor in rational drug design. The data generated from such analyses are increasingly shared in open-access platforms, reflecting the scientific community's push for transparency and collaboration.
As research into 8-Chloro-2-cyclopentyl-3-hydrazinylquinoline progresses, questions about its metabolic stability and toxicity profile are coming to the forefront. These considerations are particularly relevant given the current emphasis on ADME (Absorption, Distribution, Metabolism, and Excretion) properties in early-stage drug development. Computational models and in vitro assays are being deployed to predict these parameters, reducing reliance on animal testing—an approach that aligns with the principles of green chemistry and ethical research.
The compound's patent landscape and commercial availability are also subjects of growing inquiry. With pharmaceutical companies and academic institutions actively screening quinoline-based libraries, CAS No. 2138017-92-0 has appeared in several recent patent applications. This intellectual property activity signals its perceived value in proprietary research programs, while also raising questions about accessibility for non-commercial researchers.
Looking ahead, the scientific narrative surrounding 8-Chloro-2-cyclopentyl-3-hydrazinylquinoline is likely to evolve in tandem with technological advancements. The integration of artificial intelligence in molecular design, for instance, may unlock new synthetic pathways or therapeutic applications for this compound. Similarly, the rise of continuous flow chemistry could revolutionize its production, addressing scalability challenges often encountered with complex heterocycles.
In conclusion, 8-Chloro-2-cyclopentyl-3-hydrazinylquinoline represents a compelling case study in modern chemical research. Its multifaceted potential—spanning drug discovery, materials science, and beyond—makes it a compound worth watching as science continues to push the boundaries of what's possible with carefully designed molecular architectures.
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